N-(Cyclohexylcarbamoyl)-2-phenylprop-1-ene-1-sulfonamide
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Overview
Description
N-(Cyclohexylcarbamoyl)-2-phenylprop-1-ene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylcarbamoyl)-2-phenylprop-1-ene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexyl isocyanide with aromatic aldehydes, aniline derivatives, and trifluoroacetic anhydride in dichloromethane at room temperature . This reaction yields N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives in nearly quantitative yields after 10 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylcarbamoyl)-2-phenylprop-1-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Cyclohexylcarbamoyl)-2-phenylprop-1-ene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyclohexylcarbamoyl)-2-phenylprop-1-ene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(Cyclohexylcarbamoyl)-2-phenylprop-1-ene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Conclusion
This compound is a versatile compound with promising applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Properties
CAS No. |
56752-82-0 |
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Molecular Formula |
C16H22N2O3S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-phenylprop-1-enylsulfonyl)urea |
InChI |
InChI=1S/C16H22N2O3S/c1-13(14-8-4-2-5-9-14)12-22(20,21)18-16(19)17-15-10-6-3-7-11-15/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3,(H2,17,18,19) |
InChI Key |
YXXQIRJSGJORCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CS(=O)(=O)NC(=O)NC1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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